4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a thiophene-containing oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene derivative can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The final coupling step involves the reaction of the oxadiazole intermediate with the benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and the cyclization step, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitrobenzamides, halobenzamides.
Scientific Research Applications
4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The thiophene and oxadiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
4-(diethylsulfamoyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide is unique due to its combination of a diethylsulfamoyl group and a thiophene-containing oxadiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-3-22(4-2)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(26-18)12-14-6-5-11-27-14/h5-11H,3-4,12H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNRQYIKBKBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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